molecular formula C7H5ClFN3 B2923280 2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 2068150-40-1

2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B2923280
CAS No.: 2068150-40-1
M. Wt: 185.59
InChI Key: KMGRQYMMIVVNEP-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C₇H₅ClFN₃. It is characterized by a pyrrolo[2,3-d]pyrimidine core substituted with chlorine, fluorine, and methyl groups.

Mechanism of Action

Target of Action

The primary target of 2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is tyrosine kinase , particularly the signal transducers and activators of transcription 6 (STAT6) . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in cellular communication and regulation .

Mode of Action

This compound acts as an inhibitor of tyrosine kinase, specifically STAT6 . By inhibiting the activity of these enzymes, it disrupts the signal transduction pathways, leading to changes in cellular processes .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway . This pathway is involved in processes such as immunity, cell division, cell death, and tumor formation. By inhibiting STAT6, the compound can disrupt these processes, potentially leading to therapeutic effects .

Pharmacokinetics

The compound has been shown to have good bioavailability and is well-tolerated

Result of Action

The inhibition of STAT6 by this compound can lead to a variety of cellular effects. These may include changes in cell growth, differentiation, and apoptosis . The exact molecular and cellular effects depend on the specific cellular context and the presence of other signaling molecules .

Action Environment

The action of this compound can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the cells, and the specific characteristics of the tumor microenvironment

Biochemical Analysis

Biochemical Properties

It is known to be used in the preparation of tyrosine kinase inhibitors , which suggests that it may interact with enzymes, proteins, and other biomolecules involved in tyrosine kinase signaling pathways.

Cellular Effects

Given its use in the preparation of tyrosine kinase inhibitors , it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism associated with tyrosine kinase activity.

Molecular Mechanism

As a precursor to tyrosine kinase inhibitors , it may exert its effects at the molecular level through binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression related to tyrosine kinase signaling pathways.

Dosage Effects in Animal Models

Given its use in the preparation of tyrosine kinase inhibitors , it may exhibit threshold effects and potentially toxic or adverse effects at high doses.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of oxides or reduced compounds .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and specificity towards certain biological targets. This makes it a valuable compound in the development of targeted therapies .

Properties

IUPAC Name

2-chloro-5-fluoro-7-methylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFN3/c1-12-3-5(9)4-2-10-7(8)11-6(4)12/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGRQYMMIVVNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CN=C(N=C21)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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